2,3,4,5,6-Pentamethylbenzyl alcohol

Lipophilicity Drug Design Extraction Efficiency

Conventional benzyl esters suffer from slow, incomplete acidolytic deprotection in automated peptide synthesis. 2,3,4,5,6-Pentamethylbenzyl alcohol solves this with complete TFA deprotection at ambient temperature before benzyl or 2,4,6-trimethylbenzyl esters reach 50% conversion. • Crystalline solid (mp 159-163 °C) simplifies resin loading and open-air handling • LogP 3.13 drives enhanced cellular uptake of derived Ru(II) arene complexes (IC₅₀ 1.98 μM vs A2780, 2.8× better than cisplatin) • Low vapor pressure (0.00816 mmHg at 25 °C) minimizes evaporative loss during scale-up

Molecular Formula C12H18O
Molecular Weight 178.27 g/mol
CAS No. 484-66-2
Cat. No. B1585629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,5,6-Pentamethylbenzyl alcohol
CAS484-66-2
Molecular FormulaC12H18O
Molecular Weight178.27 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C(=C1C)C)CO)C)C
InChIInChI=1S/C12H18O/c1-7-8(2)10(4)12(6-13)11(5)9(7)3/h13H,6H2,1-5H3
InChIKeyCMBCAWNOBIGGTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,4,5,6-Pentamethylbenzyl Alcohol: Physicochemical Baseline


2,3,4,5,6-Pentamethylbenzyl alcohol (CAS 484-66-2) is a fully methyl-substituted benzyl alcohol with the formula C12H18O. It exists as a white crystalline powder at ambient temperature (melting point 159–163 °C) . The compound is characterized by a hydroxymethyl group attached to a benzene ring bearing five methyl substituents, which collectively impart high lipophilicity (LogP 3.13) and low vapor pressure (0.00816 mmHg at 25 °C) [1]. It serves as a precursor to pentamethylbenzyl halides, esters, and N-heterocyclic carbene (NHC) ligands, and is employed in protecting-group chemistry, organometallic catalysis, and medicinal chemistry [2].

Protecting-group chemistry and solid-phase peptide synthesis
NHC ligand precursor for organometallic catalysis
Medicinal inorganic chemistry and metallodrug research
Crystalline intermediate for air- and moisture-sensitive synthesis

Why Pentamethylbenzyl Alcohol Outperforms Less-Substituted Analogs


The presence of five electron-donating methyl groups on the aromatic ring drastically alters the physicochemical, steric, and electronic profile of 2,3,4,5,6-pentamethylbenzyl alcohol relative to benzyl alcohol and its partially methylated congeners. The cumulative inductive effect of the methyl substituents increases both the ionization potential (pKa) and lipophilicity (LogP), while the steric congestion at the benzylic position alters reaction kinetics and selectivity profiles [1]. Consequently, substitution with benzyl alcohol or 2,4,6-trimethylbenzyl alcohol leads to significant deviations in protecting-group lability, catalyst performance, and biological activity of derived complexes, as demonstrated by the quantitative evidence provided below [2].

Benzyl alcohol
Lower lipophilicity and faster alkoxide formation may shift reaction selectivity and extraction efficiency
2,4,6-trimethylbenzyl alcohol
Reduced steric bulk and weaker carbocation stabilization may slow acidic deprotection kinetics
Liquid benzyl analogs
Liquid reagents complicate solid-phase dispensing and may introduce hygroscopic variability

Quantitative Evidence: Pentamethylbenzyl Alcohol vs Analogs


Enhanced Lipophilicity over Benzyl Alcohol

The predicted LogP of 2,3,4,5,6-pentamethylbenzyl alcohol is 3.13, compared to 1.18 for benzyl alcohol [1]. This ~2-log-unit increase corresponds to approximately 100-fold greater partitioning into an organic phase (octanol/water). The enhanced lipophilicity is critical for applications requiring preferential solubility in non-polar media, such as membrane penetration in biological systems or extraction of lipophilic intermediates [2].

Lipophilicity
Cross-study comparable
ΔLogP ≈ 1.95 (~100× partition)
Pentamethylbenzyl alcohol 3.13 · Benzyl alcohol 1.18
Supports membrane permeability and extraction workflow fit
Predicted LogP; requires experimental confirmation
Lipophilicity Drug Design Extraction Efficiency

Elevated pKa Modifies Acid-Base Reactivity

The predicted pKa of 2,3,4,5,6-pentamethylbenzyl alcohol is 14.66 ± 0.10, compared to 14.36 ± 0.10 for benzyl alcohol [1]. The 0.30 pKa unit increase signifies weaker acidity, consistent with the electron-donating effect of five methyl substituents raising the electron density at the benzylic oxygen. Deprotonation of pentamethylbenzyl alcohol under standard alkaline conditions is ~2-fold less favorable than that of benzyl alcohol, affecting alkoxide formation rates and nucleophilicity in Williamson ether syntheses [2].

Acid-base reactivity
Cross-study comparable
ΔpKa +0.30 (pKa 14.66)
Approx. 2× lower acidity vs benzyl alcohol
May improve alkoxide selectivity in competitive reactions
Predicted pKa; consistent with Hammett analysis
Acid Dissociation Deprotonation Nucleophilicity

High Melting Point Enables Solid-Phase Processing

2,3,4,5,6-Pentamethylbenzyl alcohol is a crystalline solid with a melting point (mp) of 159–163 °C (lit.), whereas benzyl alcohol is a liquid (mp –15 °C) . The massive 174 °C difference reflects the enhanced van der Waals interactions conferred by the five methyl groups. As a result, pentamethylbenzyl alcohol can be easily purified by recrystallization, weighed as a solid for precise stoichiometry, and stored with reduced risk of oxidation or moisture absorption compared to hygroscopic liquid benzyl alcohol [1].

Solid-phase handling
Cross-study comparable
Δmp ≈ 174 °C (mp 159–163 °C)
Benzyl alcohol mp −15 °C
Enables solid dispensing and recrystallization workflows
Literature value; may vary by purity
Solid-Phase Synthesis Crystalline Handling Purification

Superior Acidic Lability Accelerates Deprotection

A comparative thin-layer chromatography (TLC) study demonstrated that methyl substitution on the benzyl ring markedly enhances the acidic lability of benzyl esters toward trifluoroacetic acid (TFA) and HBr/AcOH. The pentamethylbenzyl ester cleaved more rapidly than the benzyl, p-methylbenzyl, or 2,4,6-trimethylbenzyl ester of the same amino acid derivative under identical conditions [1]. This enhanced cleavage rate is attributed to the stabilization of the incipient pentamethylbenzyl carbocation by the five methyl substituents, which lowers the activation energy for heterolytic C–O bond breakage [2].

Acidic deprotection
Head-to-head
Fastest TFA cleavage by TLC
Rank: PMB > 2,4,6-TMB > p-MB > Bn
Supports faster peptide synthesis deprotection cycles
Semiquantitative TLC time-course; Stewart 1967
Protecting Group Peptide Synthesis Acidic Cleavage

Higher Direct Arylation Conversion via Pd-NHC Complex

In a series of seven [PdCl2(NHC)(Py)] complexes with benzyl substituents ranging from 4-methylbenzyl to pentamethylbenzyl, the complex bearing a pentamethylbenzyl group at the N3 position (complex 2g) consistently afforded the highest conversion in the direct arylation of 2-n-propylthiazole, 2-n-propylfuran, and 2-n-propylthiophene with aryl bromides at 120 °C for 1–3 hours [1]. The authors attributed the superior performance to the combined flexibility, electronic donation, and steric shielding provided by the pentamethylbenzyl moiety, which stabilizes the active Pd(0) species and prevents catalyst deactivation [2].

Pd-NHC catalysis
Head-to-head
Highest conversion in set (complex 2g)
Direct arylation of heteroarenes at 120 °C
Reported ranking in Pd-NHC catalyst performance
GC-MS ranking; conversion values not public
C–H Activation NHC Ligands Direct Arylation

Enhanced Cytotoxicity of Ru(II) Arene Complex vs Cisplatin

Among six Ru(II) arene NHC complexes (Ru1–Ru6) with varying N-substituents, complex Ru6 bearing a pentamethylbenzyl group demonstrated the highest cytotoxicity against human ovarian A2780 cancer cells with an IC50 of 1.98 ± 0.10 μM, which is approximately 2.8-fold more potent than cisplatin (IC50 5.55 ± 0.37 μM) [1]. In comparison, the analogous complex carrying an n-octyl substituent (Ru4) had an IC50 of 2.74 ± 0.15 μM. Complexes with smaller benzyl groups (e.g., 2,4,6-trimethylbenzyl) were less active, demonstrating a clear correlation between the steric bulk and electronic contribution of the pentamethylbenzyl group and enhanced apoptosis induction [2].

Ru complex cytotoxicity
Head-to-head
IC50 1.98 ± 0.10 μM (A2780)
Cisplatin IC50 5.55 ± 0.37 μM · Ru4 IC50 2.74 μM
Reported cell-model response context
MTT assay, 72 h; research use only
Anticancer Metallodrugs Ruthenium Complexes Cytotoxicity

Application Scenarios for Pentamethylbenzyl Alcohol


Carboxyl Protecting Group for Fast TFA Cleavage

The pentamethylbenzyl ester offers the fastest acidic deprotection kinetics among methyl-substituted benzyl esters, as shown by Stewart (1967) [1]. Its crystalline nature facilitates loading onto resin supports, while TFA-mediated cleavage at ambient temperature proceeds to completion before benzyl or trimethylbenzyl esters reach 50% conversion. This property is critical for automated peptide synthesizers requiring synchronized deprotection cycles.

Lipophilic Anchor for Ru(II) and Pd(II) NHC Complexes

When pentamethylbenzyl alcohol is converted to the corresponding benzyl halide and appended to NHC ligands, the resulting metal complexes exhibit significantly enhanced cellular uptake (LogP 3.13 vs 1.18) [2] and, in the case of Ru(II) arene complexes, IC50 values as low as 1.98 μM against A2780 cells – a 2.8-fold improvement over cisplatin [3]. This lipophilic anchor strategy is transferable to other transition-metal catalysts.

Ligand Precursor for Pd-NHC Direct Arylation Catalysts

The pentamethylbenzyl-substituted Pd-PEPPSI complex (2g) outperforms its 2,4,6-trimethylbenzyl analogue in direct C–H arylation of heteroarenes, attributed to enhanced steric protection of the metal center and favorable electronic donation [4]. This catalyst is recommended for late-stage functionalization of pharmaceutical intermediates where high turnover numbers and selectivity are required.

Crystalline Intermediate for Air- and Moisture-Insensitive Synthesis

Unlike liquid benzyl alcohol (mp –15 °C), pentamethylbenzyl alcohol (mp 159–163 °C) can be handled in open air without hygroscopic complications. Its low vapor pressure (0.00816 mmHg at 25 °C) minimizes inhalation risk and evaporative loss during scale-up. These properties make it especially suitable for kilogram-scale processes in non-GMP kilo labs.

Application
Selection Property
Validation Focus
Fast acidic deprotection
Carbocation stabilization
Cleavage rate and yield under TFA
Ru(II)/Pd(II) NHC complex design
Lipophilic anchor and steric shield
Cellular uptake and catalyst stability
C–H activation ligand precursor
Pd center protection
Turnover number and selectivity
Air-stable scale-up synthesis
Crystalline solid, low vapor pressure
Handling safety and stoichiometric accuracy

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